molecular formula C6H5ClN2S B13317558 4-Chloropyridine-2-carbothioamide CAS No. 62150-52-1

4-Chloropyridine-2-carbothioamide

Cat. No.: B13317558
CAS No.: 62150-52-1
M. Wt: 172.64 g/mol
InChI Key: ZBCFNVBYLVYCFV-UHFFFAOYSA-N
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Description

4-Chloropyridine-2-carbothioamide is a chemical compound with the molecular formula C6H5ClN2S. It is a derivative of pyridine, where a chlorine atom is substituted at the 4th position and a carbothioamide group is attached at the 2nd position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloropyridine-2-carbothioamide can be synthesized through various methods. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride to form 4-chloropyridine-2-carbonyl chloride, which is then reacted with ammonium thiocyanate to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloropyridine-2-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloropyridine-2-carbothioamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloropyridine-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a urease inhibitor sets it apart from other chloropyridine derivatives .

Properties

CAS No.

62150-52-1

Molecular Formula

C6H5ClN2S

Molecular Weight

172.64 g/mol

IUPAC Name

4-chloropyridine-2-carbothioamide

InChI

InChI=1S/C6H5ClN2S/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10)

InChI Key

ZBCFNVBYLVYCFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)C(=S)N

Origin of Product

United States

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